[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
CAS No.: 1216958-14-3
VCID: VC2797562
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol
* For research use only. Not for human or veterinary use.
![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid - 1216958-14-3](/images/structure/VC2797562.png)
Description |
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a complex organic compound with a molecular formula of C₁₃H₁₁N₃O₅ and a molecular weight of approximately 289.24 g/mol . This compound is characterized by its unique structural components, including an indole ring, an oxadiazole ring, and an acetic acid moiety. The compound is known for its potential applications in pharmaceutical and chemical research due to its diverse functional groups. SynthesisThe synthesis of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multi-step reactions starting from indole derivatives. These processes often include condensation reactions to form the oxadiazole ring and subsequent introduction of the acetic acid moiety. ApplicationsThis compound is of interest in pharmaceutical research due to its potential biological activities. The presence of indole and oxadiazole rings suggests possible interactions with biological targets, although specific applications or efficacy data are not widely reported. Safety and Handling[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is classified as an irritant . Therefore, handling requires appropriate protective measures, including gloves and safety goggles, to prevent skin and eye irritation. Commercial AvailabilityThe compound is available from suppliers like Matrix Scientific and Amerigo Scientific, with prices varying based on quantity and purity . It is often used in specialized research settings where its unique chemical structure can be leveraged for drug discovery or chemical synthesis projects. |
---|---|
CAS No. | 1216958-14-3 |
Product Name | [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid |
Molecular Formula | C13H11N3O5 |
Molecular Weight | 289.24 g/mol |
IUPAC Name | 2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid |
Standard InChI | InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18) |
Standard InChIKey | UEJGTFSCRNVMOV-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O |
Canonical SMILES | COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O |
PubChem Compound | 136053195 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume